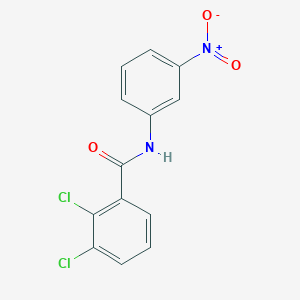
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DMNQ belongs to the class of naphthoquinone compounds and has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide acts as an electron acceptor and can undergo one-electron reduction to form a semiquinone radical. The semiquinone radical can then undergo further reduction to form a hydroquinone or can be oxidized back to N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). The ROS generated by N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to have a variety of biochemical and physiological effects. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to induce apoptosis in cancer cells by generating ROS and causing DNA damage. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their redox balance. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has a high redox potential and can act as a potent electron acceptor. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been extensively studied and its properties are well characterized. However, N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide also has some limitations for lab experiments. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can generate ROS and cause oxidative stress, which can be detrimental to cells and tissues. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can also be toxic at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has potential applications in the development of new drugs for the treatment of cancer and infectious diseases. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can also be used as a probe to study the redox properties of various enzymes and proteins. Further studies are needed to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide and its effects on cellular signaling pathways. The development of new synthetic methods for N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide and its derivatives can also lead to the discovery of new compounds with unique properties.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide can be synthesized from 3,5-dimethylphenylamine and 2-naphthoic acid through a condensation reaction. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with methanol under acidic conditions to obtain N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been widely used in scientific research for its unique redox properties. It acts as a potent electron acceptor and can undergo one-electron reduction to form a semiquinone radical. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has been used as an electron acceptor in a variety of biological and biochemical systems, including photosynthesis, respiration, and oxidative stress. N-(3,5-dimethylphenyl)-3-methoxy-2-naphthamide has also been used as a probe to study the redox properties of various enzymes and proteins.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-8-14(2)10-17(9-13)21-20(22)18-11-15-6-4-5-7-16(15)12-19(18)23-3/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMKTUHSECKRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)
![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)





![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)

